molecular formula C9H9BrO2 B3039629 1-(2-Bromo-3-methoxyphenyl)ethanone CAS No. 1232407-19-0

1-(2-Bromo-3-methoxyphenyl)ethanone

Cat. No. B3039629
Key on ui cas rn: 1232407-19-0
M. Wt: 229.07 g/mol
InChI Key: HULDTYWPYADGGL-UHFFFAOYSA-N
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Patent
US08173631B2

Procedure details

Under a nitrogen atmosphere, 1-(2-bromo-3-methoxy phenyl)ethanone (30.5 g, 229 mmol) which had been obtained in Reference example 3 (3b) was dissolved in methylene chloride (500 mL), and added dropwise with a 1.0 M solution of tribromo phosphine in dichloromethane (293 mL, 293 mmol) at −80° C. over 5 hours. Upon the completion of the dropwise addition, the mixture was stirred for 17 hours at −40° C. Subsequently, the reaction solution was cooled to −80° C. and added dropwise with methanol (500 mL). Upon the completion of the dropwise addition, the temperature was raised to −40° C. followed by stirring for 3 hours. The temperature of the reaction solution was raised to room temperature. The solvent was distilled off under reduced pressure until the solution turned green. After adding ethanol, the mixture was extracted with ethyl acetate/hexane (1:1, V/V). After neutralization with a saturated aqueous solution of sodium hydrogen carbonate, the solvent was distilled off under reduced pressure. The residue was purified by silica gel chromatography (hexane:ethyl acetate, 100:0-55:45, V/V) to give the title compound as a colorless oily substance (13.5 g, yield 47%).
Quantity
30.5 g
Type
reactant
Reaction Step One
[Compound]
Name
example 3 ( 3b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
293 mL
Type
solvent
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five
Yield
47%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([O:8]C)=[CH:6][CH:5]=[CH:4][C:3]=1[C:10](=[O:12])[CH3:11].BrP(Br)Br.CO>C(Cl)Cl>[Br:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[CH:4][C:3]=1[C:10](=[O:12])[CH3:11]

Inputs

Step One
Name
Quantity
30.5 g
Type
reactant
Smiles
BrC1=C(C=CC=C1OC)C(C)=O
Step Two
Name
example 3 ( 3b )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrP(Br)Br
Name
Quantity
293 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
CO
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 17 hours at −40° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon the completion of the dropwise addition
TEMPERATURE
Type
TEMPERATURE
Details
Subsequently, the reaction solution was cooled to −80° C.
ADDITION
Type
ADDITION
Details
Upon the completion of the dropwise addition
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was raised to −40° C.
STIRRING
Type
STIRRING
Details
by stirring for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The temperature of the reaction solution was raised to room temperature
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure until the solution
ADDITION
Type
ADDITION
Details
After adding ethanol
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate/hexane (1:1, V/V)
DISTILLATION
Type
DISTILLATION
Details
After neutralization with a saturated aqueous solution of sodium hydrogen carbonate, the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (hexane:ethyl acetate, 100:0-55:45, V/V)

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
BrC1=C(C=CC=C1O)C(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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